![molecular formula C10H14ClN3O3 B2375104 ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate CAS No. 956393-53-6](/img/structure/B2375104.png)
ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate
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Overview
Description
“Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of compounds similar to “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” has been reported. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” includes a pyrazole ring. Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles, including “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate”, can undergo various chemical reactions. For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated in vitro for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Antiviral Applications
Indole derivatives, which can be synthesized using this compound, have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Applications
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . This compound could therefore be used in the development of new anticancer drugs .
Antimalarial Applications
Some compounds synthesized using this compound have shown inhibition effects against Plasmodium berghei, a parasite that causes malaria .
Antimicrobial Applications
Indole derivatives, which can be synthesized using this compound, have shown antimicrobial properties . This makes them potentially useful in the treatment of various microbial infections .
Transition-Metal Chemistry Applications
These heterocycles have also found applications in transition-metal chemistry as an analytical reagent . They can be used for complexation with metals and as antioxidant additives to fuels .
Drug Discovery
Pyrazoles, which can be synthesized using this compound, have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s .
Future Directions
The future directions for research on “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds have been reported to be highly soluble in polar solvents, suggesting they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Similar compounds have been reported to be stable under normal conditions and their activity may be influenced by factors such as ph and temperature .
properties
IUPAC Name |
ethyl 2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-4-17-7(15)5-12-10(16)8-6(2)13-14(3)9(8)11/h4-5H2,1-3H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVLZJDJGMYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N(N=C1C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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